molecular formula C13H14ClF3O B13184696 3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane

3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane

Cat. No.: B13184696
M. Wt: 278.70 g/mol
InChI Key: KDGIUQQGEBSGPA-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane is a chemical compound that features both chloromethyl and trifluoromethyl groups attached to an oxane ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products Formed

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include oxides or carboxylic acids.

    Reduction: Products include difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chloromethyl group can participate in covalent bonding with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-2-[3-(methyl)phenyl]oxane: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-(Bromomethyl)-2-[3-(trifluoromethyl)phenyl]oxane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane imparts unique properties such as increased lipophilicity and metabolic stability compared to its methyl-substituted analogs . Additionally, the chloromethyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C13H14ClF3O

Molecular Weight

278.70 g/mol

IUPAC Name

3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane

InChI

InChI=1S/C13H14ClF3O/c14-8-10-4-2-6-18-12(10)9-3-1-5-11(7-9)13(15,16)17/h1,3,5,7,10,12H,2,4,6,8H2

InChI Key

KDGIUQQGEBSGPA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(OC1)C2=CC(=CC=C2)C(F)(F)F)CCl

Origin of Product

United States

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